1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene
Overview
Description
1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene is an organic compound with the molecular formula C14H19BrO. It is a derivative of benzene, featuring a bromine atom, a cyclohexylmethoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene typically involves the bromination of 3-cyclohexylmethoxy-2-methyl-benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-) under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 3-cyclohexylmethoxy-2-methyl-phenol, 3-cyclohexylmethoxy-2-methyl-aniline, or 3-cyclohexylmethoxy-2-methyl-ether.
Oxidation: Formation of 3-cyclohexylmethoxy-2-methyl-benzaldehyde or 3-cyclohexylmethoxy-2-methyl-benzoic acid.
Reduction: Formation of 3-cyclohexylmethoxy-2-methyl-benzene.
Scientific Research Applications
1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the cyclohexylmethoxy group can engage in hydrophobic interactions with other molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-methyl-3-cyclohexylmethoxy-benzene
- 1-Bromo-3-cyclohexylmethoxy-benzene
- 1-Bromo-3-methoxy-2-methyl-benzene
Uniqueness
1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the cyclohexylmethoxy group enhances its hydrophobic character, while the bromine atom provides a site for further functionalization .
Properties
IUPAC Name |
1-bromo-3-(cyclohexylmethoxy)-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAOXMBKQKFWGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)OCC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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